tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(5-nitroindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUULSOOJBXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the indole ring.
Esterification: The nitrated indole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester group at the 1-position of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl (5-nitro-1H-indol-1-yl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-amino-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole products such as indole-2,3-dione.
Scientific Research Applications
Synthesis of Indole Derivatives
Tert-butyl (5-nitro-1H-indol-1-yl)acetate can serve as a precursor for the synthesis of more complex indole derivatives. The presence of the nitro group allows for subsequent reduction to amines or further substitution reactions, expanding the library of indole-based compounds. This versatility is particularly useful in the development of pharmaceuticals.
Reactions with Electrophiles
The indole ring is known for its nucleophilic properties, allowing this compound to participate in electrophilic aromatic substitution reactions. This can lead to the formation of various substituted indoles, which are valuable intermediates in drug synthesis.
Chlorination and Oxidation Reactions
Research indicates that tert-butyl hypochlorite can be used to chlorinate indoles effectively, including derivatives like this compound. Such chlorinated products often exhibit enhanced biological activity and can be used to explore structure-activity relationships in drug design .
Antimicrobial Activity
Indole derivatives have been widely studied for their antimicrobial properties. Compounds similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Research has indicated that certain indole derivatives possess anticancer activity. The ability to modify the indole structure through reactions involving this compound may lead to the discovery of novel anticancer agents.
Neuroprotective Effects
Indoles are also being explored for their neuroprotective effects. Compounds derived from this compound may offer insights into treatments for neurodegenerative diseases, leveraging their ability to cross the blood-brain barrier.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (5-nitro-1H-indol-1-yl)acetate is primarily determined by the functional groups present in the molecule. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity. The molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Below is a comparative analysis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate and related indole derivatives, focusing on molecular features, physical properties, and reactivity:
Key Comparative Insights
Substituent Position Effects
- Nitro Group Position : The ethyl ester analogues with nitro groups at the 1-yl () and 3-yl () positions exhibit distinct electronic properties. The 1-yl substitution may influence reactivity in electrophilic substitution reactions due to steric hindrance from the ester group, whereas 3-yl substitution could enhance conjugation with the indole π-system.
- Amino vs. Nitro Groups: Replacing the nitro group with an amino group (as in tert-Butyl (5-amino-1H-indol-1-yl)acetate, ) alters the compound’s basicity and redox behavior, making it more amenable to derivatization in drug discovery .
Ester Group Variations
- tert-Butyl vs. Ethyl esters, as seen in and , are more commonly used in lab settings due to easier synthesis and handling .
Research Implications and Gaps
- Applications : The nitro group in this compound may serve as a precursor for reduction to amines, enabling access to bioactive molecules. Ethyl analogues are used in intermediate synthesis (), but tert-butyl’s discontinued status limits its utility .
- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, HRMS) for the tert-butyl compound are absent in available literature. Structural studies (e.g., crystallography via SHELX software, ) could resolve conformational details.
Biological Activity
Overview
tert-Butyl (5-nitro-1H-indol-1-yl)acetate is an indole derivative characterized by its unique structure, which includes a nitro group that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The indole framework is known for its versatility in biological applications, making this compound a subject of significant research interest.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₂O₄. Its structure can be illustrated as follows:
This compound features:
- A tert-butyl group that enhances lipophilicity.
- A nitro group at the 5-position of the indole ring, which is crucial for its biological interactions.
- An acetate moiety that may influence its reactivity and solubility.
Antimicrobial Properties
Indole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies suggest that compounds with similar structures exhibit both antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Neuropharmacological Effects
Research indicates that indole derivatives can influence neuropharmacological pathways. The specific effects of this compound on neurotransmitter systems and neuronal health are areas of ongoing investigation. Its potential neuroprotective effects may be linked to its ability to modulate oxidative stress and inflammation in neural tissues.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The nitro group may enhance these effects by promoting reactive oxygen species (ROS) generation, leading to increased cancer cell death .
The biological activity of this compound can be attributed to several mechanisms:
Target Interactions:
- Indole derivatives interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biochemical Pathways:
- These compounds influence multiple biochemical pathways, such as those regulating inflammation, cell proliferation, and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related indole derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| tert-butyl (5-amino-1H-indol-1-yl)acetate | Amino group instead of nitro at position 5 | Potentially less toxic than nitro analogs |
| tert-butyl (5-bromo-1H-indol-1-yl)acetate | Bromo group instead of nitro | Different reactivity profile |
| tert-butyl (5-chloro-1H-indol-1-yl)acetate | Chloro group instead of nitro | Offers different reactivity and applications |
This comparison highlights the unique reactivity and potential biological properties imparted by the nitro substituent in this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, providing insights into their pharmacological potential:
- Antimicrobial Study : A study demonstrated that indole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a promising avenue for developing new antibiotics.
- Neuropharmacological Research : Investigations into the neuroprotective effects of indole compounds have shown that they can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
- Cancer Research : Preclinical studies have indicated that certain indole derivatives can inhibit tumor growth in animal models, supporting further exploration for cancer therapeutics .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling tert-Butyl (5-nitro-1H-indol-1-yl)acetate in laboratory settings?
- Methodological Answer :
- Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from ignition sources (e.g., open flames, sparks) . Use grounded metal containers during transfers to prevent static discharge .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is insufficient .
- Exposure Limits : Adhere to PAC-2 (1700 ppm) and PAC-3 (10,000 ppm) airborne exposure limits for tert-butyl acetate derivatives .
- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers synthesize this compound?
- Methodological Answer :
- Step 1 : Nitration of 1H-indole at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 2 : Alkylation of the indole nitrogen with tert-butyl bromoacetate in anhydrous DMF, using K₂CO₃ as a base at 60–80°C for 6–8 hours .
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Yield Optimization : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 alkylating agent to indole) .
Advanced Research Questions
Q. What strategies can resolve low yields during the alkylation of 5-nitro-1H-indole with tert-butyl bromoacetate?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of the nitroindole intermediate .
- Temperature Gradients : Perform kinetic studies at 50°C, 70°C, and 90°C to identify optimal reaction rates without side-product formation (e.g., ester hydrolysis) .
- Byproduct Analysis : Use HPLC-MS to detect tert-butyl acetate hydrolysis products and adjust reaction pH (maintain >pH 8) .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro group) .
- Transition State Analysis : Simulate SN2 pathways for ester cleavage using QM/MM hybrid methods (e.g., CP2K) to predict hydrolysis rates under acidic/basic conditions .
- Docking Studies : Model interactions with biological targets (e.g., nitroreductases) using AutoDock Vina to hypothesize bioreduction pathways .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect signals at δ 8.2–8.4 ppm (aromatic H adjacent to nitro group) and δ 1.4 ppm (tert-butyl CH₃) .
- ¹³C NMR : Confirm ester carbonyl at δ 165–170 ppm and nitro group deshielding effects on C5 .
- X-ray Crystallography : Grow single crystals via slow evaporation (hexane/EtOAc). Solve structure using SHELXL for space group determination and refinement .
- IR Spectroscopy : Identify ester C=O stretch at ~1740 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .
Contradiction Analysis
- Storage Recommendations : and both emphasize cool, ventilated storage but differ on container material (metal vs. glass). Resolution: Use glass for small-scale lab storage to avoid metal-catalyzed degradation .
- Carcinogenicity : Tert-butyl acetate lacks carcinogenicity data , but nitroaromatics (e.g., nitroindoles) may pose risks. Recommendation: Treat the compound as potentially mutagenic until specific studies confirm safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
